molecular formula C17H25NO3 B8268983 tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate

tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate

Cat. No.: B8268983
M. Wt: 291.4 g/mol
InChI Key: PXDPNAWEFXOQNZ-GJZGRUSLSA-N
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Description

tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a hydroxy group, a phenyl group, and a carbamate group

Scientific Research Applications

tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to drugs or as a protective group in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with the preparation of the core structure, followed by the introduction of the tert-butyl and carbamate groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pent-4-en-2-yl group can be reduced to form a saturated compound.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a fully saturated hydrocarbon.

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations that modulate its activity. The pathways involved may include metabolic processes that convert the compound into active or inactive forms.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate shares similarities with other carbamate compounds, such as:
    • This compound analogs with different substituents on the phenyl ring.
    • Carbamate derivatives with variations in the alkyl or aryl groups attached to the carbamate moiety.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12(2)15(19)14(11-13-9-7-6-8-10-13)18-16(20)21-17(3,4)5/h6-10,14-15,19H,1,11H2,2-5H3,(H,18,20)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDPNAWEFXOQNZ-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate
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tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate
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tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate
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tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate
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tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate
Reactant of Route 6
tert-Butyl ((2S,3S)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate

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